molecular formula C12H9N5O2S B1279569 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine CAS No. 873436-88-5

8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine

Cat. No.: B1279569
CAS No.: 873436-88-5
M. Wt: 287.3 g/mol
InChI Key: LGBDNSGYOVMKIT-UHFFFAOYSA-N
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Description

8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a purine ring via a thioether linkage. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Thioether Formation: The benzo[d][1,3]dioxole moiety is then reacted with a suitable thiol reagent to form the thioether linkage.

    Purine Ring Construction: The purine ring is constructed through a series of cyclization reactions involving appropriate precursors such as guanine or adenine derivatives.

    Coupling Reaction: Finally, the benzo[d][1,3]dioxole-thioether intermediate is coupled with the purine ring under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-amino position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Pharmacology: The compound is studied for its effects on various biological pathways, including those related to inflammation and immune response.

    Biochemistry: It serves as a probe to study the interactions between purine derivatives and biological macromolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like kinases, which play a crucial role in cell signaling and proliferation. By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    8-(benzo[d][1,3]dioxol-5-yl)-9H-purin-6-amine: Lacks the thioether linkage but has a similar purine and benzo[d][1,3]dioxole structure.

    6-thioguanine: A purine analog with a thiol group at the 6-position, used as an anticancer agent.

    8-(benzo[d][1,3]dioxol-5-ylthio)-adenine: Similar structure but with adenine instead of purine.

Uniqueness

8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine is unique due to the presence of both the benzo[d][1,3]dioxole moiety and the thioether linkage, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent by providing multiple sites for interaction with biological targets.

Properties

IUPAC Name

8-(1,3-benzodioxol-5-ylsulfanyl)-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2S/c13-10-9-11(15-4-14-10)17-12(16-9)20-6-1-2-7-8(3-6)19-5-18-7/h1-4H,5H2,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBDNSGYOVMKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)SC3=NC4=NC=NC(=C4N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253748
Record name 8-(1,3-Benzodioxol-5-ylthio)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873436-88-5
Record name 8-(1,3-Benzodioxol-5-ylthio)-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873436-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(1,3-Benzodioxol-5-ylthio)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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